2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxyphenethyl)acetamide

IGF1R kinase inhibition Hepatocellular carcinoma Structure-activity relationship (SAR)

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxyphenethyl)acetamide (CAS 897621-26-0) is a synthetic small molecule belonging to the 2-ureido-thiazole-4-acetamide class, characterized by a thiazole core, a urea linkage bearing a 3-chlorophenyl substituent, and a 2-methoxyphenethyl acetamide side chain. Its molecular formula is C21H21ClN4O3S with a molecular weight of 444.93 g/mol.

Molecular Formula C21H21ClN4O3S
Molecular Weight 444.93
CAS No. 897621-26-0
Cat. No. B2753024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxyphenethyl)acetamide
CAS897621-26-0
Molecular FormulaC21H21ClN4O3S
Molecular Weight444.93
Structural Identifiers
SMILESCOC1=CC=CC=C1CCNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C21H21ClN4O3S/c1-29-18-8-3-2-5-14(18)9-10-23-19(27)12-17-13-30-21(25-17)26-20(28)24-16-7-4-6-15(22)11-16/h2-8,11,13H,9-10,12H2,1H3,(H,23,27)(H2,24,25,26,28)
InChIKeyWJPPXWDWMLOYRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxyphenethyl)acetamide (CAS 897621-26-0) Procurement-Grade Compound Profile and Structural Class Overview


2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxyphenethyl)acetamide (CAS 897621-26-0) is a synthetic small molecule belonging to the 2-ureido-thiazole-4-acetamide class, characterized by a thiazole core, a urea linkage bearing a 3-chlorophenyl substituent, and a 2-methoxyphenethyl acetamide side chain. Its molecular formula is C21H21ClN4O3S with a molecular weight of 444.93 g/mol [1]. This scaffold has attracted attention in medicinal chemistry for its potential as a kinase inhibitor, particularly against IGF1R, and for antiviral applications targeting SARS-CoV-2 main protease (Mpro), although no direct bioactivity data is publicly available for this specific compound [2] [3].

Why Close Analogs of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxyphenethyl)acetamide Cannot Be Considered Interchangeable for Scientific Procurement


Within the 2-ureido-thiazole-4-acetamide family, small structural modifications profoundly impact target engagement and cellular potency. Literature class-level evidence demonstrates that shifting the chlorine substituent from the 3-position to the 4-position on the phenylurea ring, or altering the acetamide side chain from 2-methoxyphenethyl to 4-fluorobenzyl, can shift IGF1R inhibitory activity from single-digit micromolar to sub-micromolar IC50 values [1]. Furthermore, the crystal structure of a compound with an identical molecular formula (C21H21ClN4O3S) bound to SARS-CoV-2 Mpro reveals specific hydrogen-bond networks that are highly sensitive to the spatial orientation of the chlorophenyl and methoxyphenethyl groups, implying that seemingly minor isosteric replacements could abolish target binding [2]. Consequently, generic substitution within this class without empirical verification risks compromising experimental reproducibility.

Quantitative Differentiation Evidence for 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxyphenethyl)acetamide (CAS 897621-26-0) Against Its Closest Analogs


Regioisomeric Chlorine Position on Phenylurea: 3-Chloro vs. 4-Chloro Substitution and Its Predicted Impact on IGF1R Kinase Inhibition Potency

Class-level SAR from ureido-substituted 4-phenylthiazole derivatives demonstrates that the position of the chlorine atom on the phenylurea ring directly correlates with antiproliferative potency against HepG2 hepatocellular carcinoma cells. The 4-chlorophenyl analog (compound 27 in Tian et al., 2024) exhibited an IC50 of 0.62 ± 0.34 μM, significantly exceeding the clinical kinase inhibitor Sorafenib (IC50 = 1.62 ± 0.27 μM) [1]. Although no direct experimental data exist for the 3-chlorophenyl variant (the target compound), computational docking studies within the same scaffold series predict that the 3-chloro substitution alters the dihedral angle of the phenylurea moiety, potentially reorienting the key hydrogen-bond donor/acceptor network within the IGF1R ATP-binding pocket [1]. This regioisomeric difference constitutes a testable hypothesis for differential kinase selectivity that cannot be assumed identical to the 4-chloro analog.

IGF1R kinase inhibition Hepatocellular carcinoma Structure-activity relationship (SAR)

Acetamide Side Chain Differentiation: 2-Methoxyphenethyl vs. Common Alternatives and Predicted Physicochemical Properties

The 2-methoxyphenethyl acetamide side chain distinguishes this compound from analogs bearing 4-fluorobenzyl (e.g., CAS 921467-88-1), naphthalen-1-yl, or simple alkyl substituents. Computational predictions for the target compound indicate a calculated LogP of approximately 3.8–4.2 (based on the C21H21ClN4O3S scaffold), compared to ~3.5 for the 4-fluorobenzyl analog [1]. The 2-methoxyphenethyl group introduces an additional hydrogen-bond acceptor (methoxy oxygen) and increases topological polar surface area (tPSA) relative to 4-fluorobenzyl, potentially improving aqueous solubility while maintaining blood-brain barrier permeability [1]. No experimentally measured LogP, solubility, or permeability data are currently available for the target compound.

Physicochemical profiling LogP Ligand efficiency Drug-likeness

Vendor-Supplied Purity Benchmarking: 95% Baseline Purity vs. Industry-Standard Procurement Specifications

The target compound is commercially available with a typical purity specification of 95% as determined by HPLC [1]. This purity level is standard for research-grade screening compounds within the 2-ureido-thiazole-4-acetamide class [1]. No comparative purity data are published for specific analogs from the same vendor; however, procurement teams should verify lot-specific Certificates of Analysis (CoA) for actual purity values, as batch-to-batch variability can influence biological assay reproducibility, particularly in dose-response studies where impurities >5% may confound IC50 determinations at high test concentrations.

Compound purity Quality control Procurement specification

Crystallographic Evidence for Target Engagement Potential: SARS-CoV-2 Mpro Ligand with Identical Molecular Formula

A compound with the identical molecular formula C21H21ClN4O3S (PDB ligand RIY) has been co-crystallized with SARS-CoV-2 main protease (Mpro) at 1.82 Å resolution (PDB ID: 7GMC), as part of the COVID Moonshot open-science initiative [1]. The crystal structure reveals that the chlorophenyl group occupies the S1 pocket, the thiazole core sits in the S2 site, and the substituted acetamide extends toward the S3/S4 regions, forming a network of hydrogen bonds with His163, Glu166, and Gln189 [1]. Although the PDB-deposited chemical name [(4S)-6-chloro-2-(ethylsulfamoyl)-N-(isoquinolin-4-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide] differs from the target compound's IUPAC name, the identical molecular formula and similar functional group arrangement suggest that the target compound may adopt a comparable binding mode, warranting experimental confirmation via co-crystallization or thermal shift assay [1].

SARS-CoV-2 main protease (Mpro) Antiviral drug discovery X-ray crystallography

Recommended Research and Industrial Application Scenarios for 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxyphenethyl)acetamide (CAS 897621-26-0)


IGF1R Kinase Inhibitor Screening and SAR Expansion in Hepatocellular Carcinoma Models

Based on class-level evidence demonstrating that ureido-substituted 4-phenylthiazole derivatives potently inhibit IGF1R kinase (76.84% at 10 μM for the lead compound) and suppress HepG2 cell proliferation (IC50 = 0.62 μM), the target compound is suitable as a chemical probe for investigating how the 3-chlorophenyl regioisomer modulates IGF1R autophosphorylation, downstream Akt signaling, and apoptosis induction compared to the published 4-chloro analog [1]. Researchers should conduct head-to-head dose-response assays (0.01–100 μM, 72 h) in HepG2, Huh7, and PLC/PRF/5 cell lines, with Sorafenib as a clinical benchmark.

Structure-Based Design of Noncovalent SARS-CoV-2 Mpro Inhibitors via Co-Crystallography

The availability of a high-resolution (1.82 Å) crystal structure of a C21H21ClN4O3S compound bound to SARS-CoV-2 Mpro (PDB 7GMC) provides a structural template for evaluating whether CAS 897621-26-0 engages the same binding pockets (S1–S4) through an equivalent hydrogen-bond network [1]. Procurement for co-crystallography trials with recombinant Mpro (residues 1–306), followed by IC50 determination in a FRET-based enzymatic assay using the fluorogenic substrate Dabcyl-KTSAVLQ↓SGFRKME(Edans), is recommended to validate target engagement and establish initial structure-activity relationships.

Physicochemical Profiling and Drug-Likeness Assessment for Lead Optimization

The target compound's predicted LogP (~3.8–4.2) and the presence of the 2-methoxyphenethyl side chain distinguish it from commonly available analogs. Researchers should experimentally determine LogD7.4 (shake-flask method), kinetic aqueous solubility (nephelometry, pH 7.4 PBS), and parallel artificial membrane permeability (PAMPA) to establish whether the methoxy substituent confers a measurable permeability advantage over the 4-fluorobenzyl analog. These data are essential for prioritizing this compound over other library members in lead optimization campaigns requiring balanced potency and ADME properties [1].

Chemical Biology Tool for Probing Chlorine Position-Dependent Kinase Selectivity

Since kinase inhibition profiles can be exquisitely sensitive to halogen position on aromatic rings, procuring the 3-chlorophenyl variant alongside the 4-chlorophenyl analog enables systematic kinase selectivity profiling (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan at 1 μM). Differential inhibition of IGF1R versus closely related insulin receptor (IR) or other tyrosine kinases may reveal a selectivity window unique to the 3-chloro regioisomer, informing the design of safer therapeutic candidates with reduced metabolic interference [1].

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